1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine
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Overview
Description
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine ring, followed by the introduction of a methylthio group. The final step involves the attachment of a piperidine ring with a methylamine substituent. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorinated pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine
Uniqueness
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-3-amine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer research, distinguishing it from other pyrimidine derivatives .
Properties
Molecular Formula |
C11H17ClN4S |
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Molecular Weight |
272.80 g/mol |
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C11H17ClN4S/c1-13-8-4-3-5-16(7-8)10-6-9(12)14-11(15-10)17-2/h6,8,13H,3-5,7H2,1-2H3 |
InChI Key |
RRWCUSQPWTZYED-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN(C1)C2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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